![molecular formula C14H16Cl2N2O2 B14719656 3-Chloro-1-[4-(3-chloropropanoyl)-2,3-dihydroquinoxalin-1-yl]propan-1-one CAS No. 6687-92-9](/img/structure/B14719656.png)
3-Chloro-1-[4-(3-chloropropanoyl)-2,3-dihydroquinoxalin-1-yl]propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-1-[4-(3-chloropropanoyl)-2,3-dihydroquinoxalin-1-yl]propan-1-one is a complex organic compound with the molecular formula C10H16Cl2N2O2. This compound is notable for its unique structure, which includes a quinoxaline ring system and multiple chloro and propanoyl groups. It is used in various scientific research applications due to its distinctive chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-1-[4-(3-chloropropanoyl)-2,3-dihydroquinoxalin-1-yl]propan-1-one typically involves the reaction of 3-chloropropionyl chloride with a suitable quinoxaline derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
3-Chloro-1-[4-(3-chloropropanoyl)-2,3-dihydroquinoxalin-1-yl]propan-1-one can undergo various chemical reactions, including:
Substitution Reactions: The chloro groups can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: The presence of multiple reactive sites allows for cyclization reactions to form more complex ring structures.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution with amines can yield amide derivatives, while oxidation can produce carboxylic acids or ketones .
科学的研究の応用
3-Chloro-1-[4-(3-chloropropanoyl)-2,3-dihydroquinoxalin-1-yl]propan-1-one is used in various scientific research fields:
Chemistry: As a building block for synthesizing more complex organic molecules.
Biology: In studies involving enzyme inhibition and protein binding.
Industry: Used in the synthesis of specialty chemicals and materials
作用機序
The mechanism of action of 3-Chloro-1-[4-(3-chloropropanoyl)-2,3-dihydroquinoxalin-1-yl]propan-1-one involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The pathways involved may include binding to active sites or altering the conformation of target proteins .
類似化合物との比較
Similar Compounds
3-Chloro-1-[4-(4-methoxyphenyl)piperazin-1-yl]propan-1-one: Similar in structure but with a methoxyphenyl group instead of a quinoxaline ring.
3-Chloropropionyl chloride: A simpler compound used as a reagent in the synthesis of more complex molecules.
1-Propanol, 3-chloro-: A related compound with a simpler structure and different reactivity.
Uniqueness
3-Chloro-1-[4-(3-chloropropanoyl)-2,3-dihydroquinoxalin-1-yl]propan-1-one is unique due to its combination of a quinoxaline ring and multiple reactive chloro and propanoyl groups. This makes it a versatile compound for various chemical reactions and applications in scientific research .
特性
CAS番号 |
6687-92-9 |
|---|---|
分子式 |
C14H16Cl2N2O2 |
分子量 |
315.2 g/mol |
IUPAC名 |
3-chloro-1-[4-(3-chloropropanoyl)-2,3-dihydroquinoxalin-1-yl]propan-1-one |
InChI |
InChI=1S/C14H16Cl2N2O2/c15-7-5-13(19)17-9-10-18(14(20)6-8-16)12-4-2-1-3-11(12)17/h1-4H,5-10H2 |
InChIキー |
GDTMGXBOHKRRGR-UHFFFAOYSA-N |
正規SMILES |
C1CN(C2=CC=CC=C2N1C(=O)CCCl)C(=O)CCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


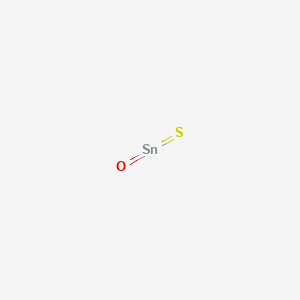
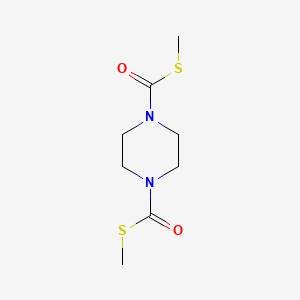
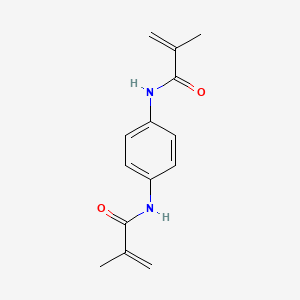
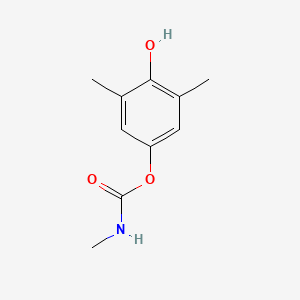
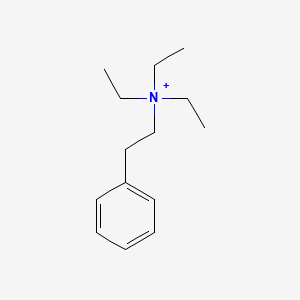
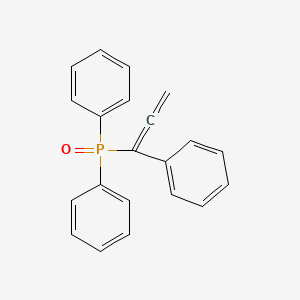
![(1,2-Dihydropyrimido[5,4-e][1,2,4]triazin-5-ylsulfanyl)acetonitrile](/img/structure/B14719620.png)

![8H-quinazolino[3,2-c][1,2,3]benzotriazin-8-one](/img/structure/B14719629.png)
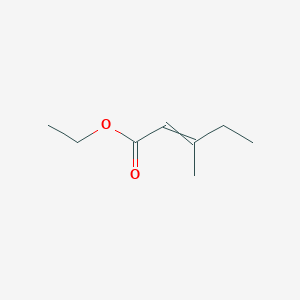
![7-[2-(4-Chloro-2-nitrophenyl)hydrazinylidene]-8-oxo-7,8-dihydroquinoline-5-sulfonic acid](/img/structure/B14719643.png)

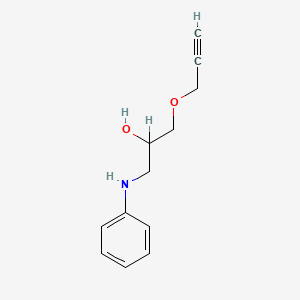
![[(Benzeneseleninyl)methyl]benzene](/img/structure/B14719665.png)
